molecular formula C13H17BrO4S B13721708 Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Cat. No.: B13721708
M. Wt: 349.24 g/mol
InChI Key: XINLCXXTJRYFGP-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a butanoate moiety, which is further substituted with a bromine atom, a methyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-methylbutanoic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Dehalogenated butanoate esters.

    Substitution: Substituted butanoate esters with various functional groups.

Scientific Research Applications

Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methylsulfonyl group provides stability and modulates its interaction with biological targets .

Properties

Molecular Formula

C13H17BrO4S

Molecular Weight

349.24 g/mol

IUPAC Name

benzyl 4-bromo-2-methyl-2-methylsulfonylbutanoate

InChI

InChI=1S/C13H17BrO4S/c1-13(8-9-14,19(2,16)17)12(15)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

XINLCXXTJRYFGP-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

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